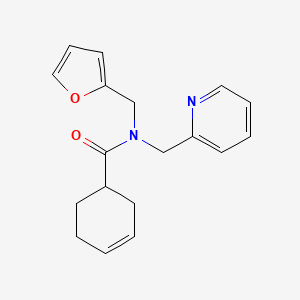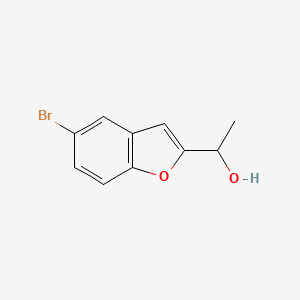
1-(5-Bromo-1-benzofuran-2-YL)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-1-benzofuran-2-YL)ethanol is an organic compound with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.081 g/mol . This compound is a derivative of benzofuran, a heterocyclic aromatic organic compound known for its diverse biological activities. The presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzofuran ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
The synthesis of 1-(5-Bromo-1-benzofuran-2-YL)ethanol typically involves the bromination of benzofuran followed by the introduction of the ethanol group. One common method involves the bromination of 2-hydroxybenzofuran using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-2-hydroxybenzofuran is then subjected to a Grignard reaction with ethyl magnesium bromide to yield this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
1-(5-Bromo-1-benzofuran-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
科学的研究の応用
1-(5-Bromo-1-benzofuran-2-YL)ethanol has several scientific research applications:
作用機序
The mechanism of action of 1-(5-Bromo-1-benzofuran-2-YL)ethanol involves its interaction with various molecular targets. The bromine and hydroxyl groups play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. For instance, the compound may inhibit certain enzymes by forming hydrogen bonds with the active site residues, leading to a decrease in enzyme activity .
類似化合物との比較
1-(5-Bromo-1-benzofuran-2-YL)ethanol can be compared with other benzofuran derivatives such as:
1-(5-Bromo-1-benzofuran-2-YL)ethanone: This compound has a ketone group instead of a hydroxyl group, which alters its reactivity and biological activity.
1-(5-Bromo-1-benzofuran-2-YL)methanol: The presence of a methanol group instead of ethanol affects its solubility and interaction with biological targets.
5-Bromo-2-hydroxybenzofuran: Lacks the ethanol group, making it less versatile in chemical reactions but still valuable for studying the effects of bromine substitution on benzofuran’s biological activity.
The uniqueness of this compound lies in its combination of bromine and ethanol groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHGBROBZNHZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
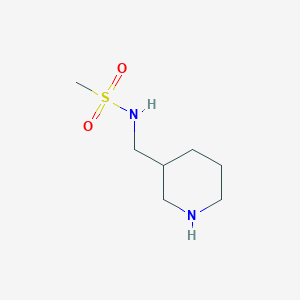
![(4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2632093.png)
![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2632097.png)


![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOBUTANECARBOXAMIDE HYDROCHLORIDE](/img/structure/B2632102.png)
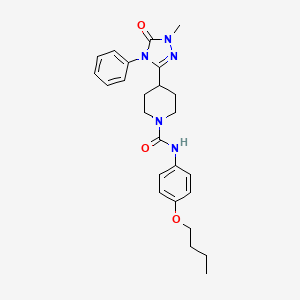

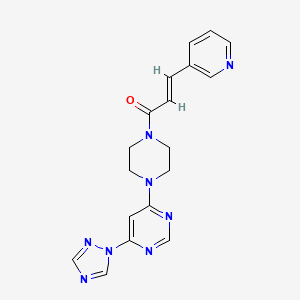
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)
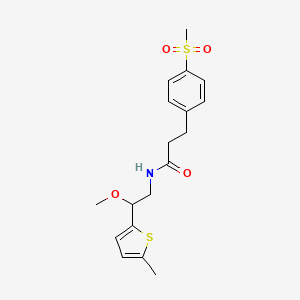
![3-(3,5-dimethylphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2632112.png)
